BETP acts as a positive allosteric modulator of the GLP-1R. [] It achieves this by binding to the receptor at a site different from the natural ligand binding site. This interaction enhances the receptor's response to the natural ligand, GLP-1, leading to increased cAMP signaling. [] Crucially, BETP's activity is dependent on the presence of Cys-347 in the GLP-1R, suggesting a potential covalent interaction between BETP and this residue. [] While the exact binding site and mechanism remain to be fully elucidated, studies indicate that covalent modification by BETP might stabilize the GLP-1R in an active conformation. []
BETP demonstrates poor pharmacokinetic properties, particularly after oral administration. [] It exhibits minimal and sporadic systemic concentrations in rats even after intravenous administration. [] This poor exposure is attributed to its rapid degradation, primarily in plasma and liver microsomes. [] This degradation is likely due to its electrophilic nature, leading to rapid reaction with nucleophilic entities in biological matrices. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: